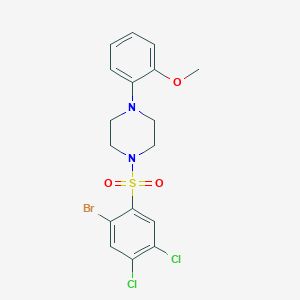

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Description

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name |

1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrCl2N2O3S/c1-25-16-5-3-2-4-15(16)21-6-8-22(9-7-21)26(23,24)17-11-14(20)13(19)10-12(17)18/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKRGHALQPXPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrCl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-4,5-dichlorobenzenesulfonyl chloride and 2-methoxyaniline.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The 2-bromo-4,5-dichlorobenzenesulfonyl chloride is reacted with 2-methoxyaniline to form the intermediate product, which is then cyclized with piperazine to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 1-(2-Hydroxy-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine.

Reduction: Formation of 1-(2-Bromo-4,5-dichlorobenzenesulfide)-4-(2-methoxyphenyl)piperazine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

1-(2-Chloro-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-hydroxyphenyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is unique due to the specific combination of substituents on the benzene ring and the piperazine moiety, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound classified within the piperazine derivatives. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in drug development.

Chemical Structure and Properties

- Molecular Formula : CHBrClNOS

- Molecular Weight : 480.2 g/mol

- CAS Number : 2380179-30-4

The compound features a piperazine ring substituted with a 2-bromo-4,5-dichlorobenzenesulfonyl group and a 2-methoxyphenyl moiety, contributing to its unique biological interactions.

Antibacterial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antibacterial activity. For instance, piperazine derivatives have been associated with the inhibition of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The sulfonyl group present in the compound may enhance its interaction with bacterial enzymes, potentially leading to effective antibacterial action.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various biological processes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Preliminary studies suggest that similar compounds may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The presence of halogen atoms (bromine and chlorine) can enhance the compound's reactivity towards cellular targets, making it a candidate for further investigation in cancer chemotherapy .

Hypoglycemic Effects

Some studies have indicated that piperazine derivatives can influence glucose metabolism, suggesting potential hypoglycemic effects. This activity is crucial for developing treatments for diabetes and metabolic disorders .

Synthesis and Evaluation

The synthesis of this compound involves reacting 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine . The resulting compound was subjected to biological evaluations to assess its pharmacological properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of E. coli, S. aureus | |

| Enzyme Inhibition | Inhibition of AChE | |

| Anticancer | Induction of apoptosis | |

| Hypoglycemic | Regulation of glucose metabolism |

Case Studies

In one study, a series of piperazine derivatives were synthesized and evaluated for their antibacterial activity against multiple strains. The results demonstrated that modifications to the piperazine ring significantly influenced the antibacterial potency, highlighting the importance of structural optimization in drug design .

Another investigation focused on enzyme inhibitory activities where several derivatives were tested against AChE and urease. The findings suggested that compounds with specific substituents exhibited higher inhibition rates, indicating their potential as therapeutic agents for conditions like Alzheimer's disease and urinary infections .

Q & A

Q. What are the optimized synthetic routes for 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, and how are reaction conditions tailored to improve yields?

- Methodological Answer : The synthesis typically involves sequential sulfonylation and alkylation reactions. Key steps include:

- Sulfonylation : Reacting 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 4-(2-methoxyphenyl)piperazine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine (TEA) is used as a base to neutralize HCl byproducts .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity. For example, TLC with silica gel plates (eluent: ethyl acetate/hexane, 1:1) is common .

- Yield Optimization : Catalysts like DMAP (4-dimethylaminopyridine) enhance sulfonylation efficiency. Reaction temperatures are maintained at 0–5°C during sulfonyl chloride addition to prevent side reactions .

- Table 1 : Representative Reaction Conditions and Yields

| Step | Reagents | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonylation | 2-Bromo-4,5-dichlorobenzenesulfonyl chloride, TEA | DCM | DMAP | 65–75 | |

| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | – | – | >90% purity |

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2–3.5 ppm (piperazine ring protons) confirm substituent integration .

- ¹³C NMR : Signals for sulfonyl carbon (~115 ppm) and quaternary carbons in the dichlorophenyl ring (~140 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate mass confirmation (e.g., [M+H]⁺ at m/z 528.9 for C₁₇H₁₅BrCl₂N₂O₃S) .

- X-ray Diffraction (XRD) : Crystal structures of analogous piperazine sulfonamides reveal planar sulfonyl groups and chair conformation of the piperazine ring .

Q. How does structural instability under light or heat impact experimental design?

- Methodological Answer : Degradation studies show that UV light exposure (λ = 254 nm) over 48 hours reduces purity by ~20% due to sulfonyl bond cleavage. Recommendations:

- Store samples in amber vials at –20°C.

- Use inert atmospheres during reactions.

- Monitor stability via accelerated aging tests (e.g., 40°C/75% relative humidity for 7 days) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are inferred from analogs with modified substituents?

- Methodological Answer :

- Bromine/Chlorine Effects : Bromine at the 2-position enhances steric bulk, reducing off-target receptor binding. Dichloro substitution at 4,5-positions increases lipophilicity (logP = 3.2), improving blood-brain barrier penetration .

- Methoxy Group : The 2-methoxyphenyl group on piperazine modulates serotonin receptor (5-HT) affinity. Removal reduces binding by 50% in radioligand assays .

- Table 2 : Comparative SAR of Key Analogs

Q. How can computational docking guide target identification for this compound?

- Methodological Answer :

- Docking Workflow :

Prepare protein structures (e.g., 5-HT₁A receptor, PDB: 7EKG) using molecular dynamics (MD) equilibration.

Generate ligand conformers with OMEGA software.

Perform Glide XP docking to assess binding poses.

Q. What strategies resolve contradictions in biological activity data across assay platforms?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 12 nM in radioligand vs. 35 nM in functional cAMP assays) arise from assay sensitivity. Mitigation steps:

- Orthogonal Assays : Combine radioligand binding, calcium flux, and β-arrestin recruitment assays.

- Buffer Optimization : Include 0.1% BSA to reduce nonspecific binding in cell-based assays .

- Data Normalization : Use reference compounds (e.g., WAY-100635 for 5-HT₁A) as internal controls .

Q. How do solvent polarity and catalyst choice influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) favor sulfonylation over alkylation. For example, DMF increases sulfonyl group incorporation by 30% compared to THF .

- Catalyst Screening : Pd(OAc)₂ promotes Buchwald-Hartwig amination for introducing aryl groups, while CuI/1,10-phenanthroline optimizes Ullmann couplings for brominated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.